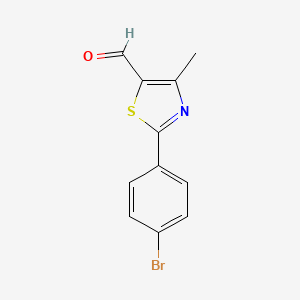

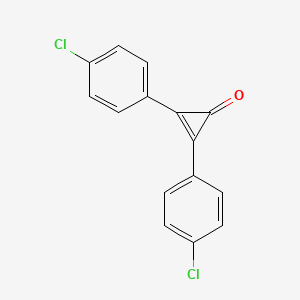

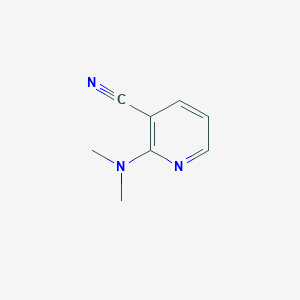

![molecular formula C7H6N6 B1280049 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 63475-17-2](/img/structure/B1280049.png)

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” is a chemical compound with the molecular formula C7H6N6 . It is used in various scientific and industrial applications .

Synthesis Analysis

The synthesis of “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” involves several steps. The electrophilic azo-coupling reaction of acetamide with aromatic diazonium salts leads to the corresponding hydrazone derivatives . The Michael addition cyclization of hydrazone in pyridine results in pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives .Molecular Structure Analysis

The molecular structure of “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” is confirmed by various spectral data and elemental analysis . The InChI code for this compound is 1S/C7H6N6/c1-4-2-6-11-10-5 (3-8)7 (9)13 (6)12-4/h2H,9H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” include condensation, cyclization, hydrazinolysis, alkylation, and condensation-addition reactions .Physical And Chemical Properties Analysis

“4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” is a solid at room temperature . It has a molecular weight of 174.16 . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets.Scientific Research Applications

Pharmaceutical Research

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile: is a compound of interest in pharmaceutical research due to its structural similarity to various biologically active heterocycles. Its core structure is analogous to that found in some kinase inhibitors, which are crucial in the treatment of cancers . The amino group at the 4-position offers a site for further functionalization, potentially leading to the discovery of new therapeutic agents.

Material Science

In material science, this compound could serve as a precursor for the development of novel organic materials. Its nitrogen-rich heterocyclic structure suggests potential applications in creating high-density materials or as a component in advanced composite materials .

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard or reference material in chromatographic analysis. It can help in the calibration of equipment or serve as a comparison point for the identification of similar compounds .

Chemical Synthesis

This compound can act as a building block in chemical synthesis. Its reactive sites, such as the carbonitrile and amino groups, make it a versatile intermediate for constructing more complex molecules, which can be useful in various synthetic pathways .

Explosives Research

The related structure of pyrazolo-triazine has been explored for its explosive properties. While 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile itself may not be an explosive, its derivatives could be investigated for potential use in this field, given the high nitrogen content which is characteristic of energetic materials .

Dye and Pigment Industry

Compounds based on the pyrazolo-triazine structure have been studied for their dyeing properties. This compound could be modified to create new disperse dyes with specific absorption abilities, contributing to the development of novel dyes for the textile industry .

Agrochemical Research

The structural motif of pyrazolo-triazine is present in some agrochemicals. Therefore, 4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile could be a candidate for the synthesis of new pesticides or herbicides, following appropriate functionalization to target specific agricultural pests or weeds .

Biochemical Studies

Due to its potential biological activity, this compound could be used in biochemical studies to explore its interaction with various enzymes or receptors. Such studies could provide insights into the mechanism of action of related compounds and aid in the design of new bioactive molecules .

Safety And Hazards

The safety information available indicates that “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile” could involve further exploration of its potential applications in various fields. For instance, it has been evaluated for its anticancer effects , and similar compounds have shown promising explosive properties .

properties

IUPAC Name |

4-amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6/c1-4-2-6-11-10-5(3-8)7(9)13(6)12-4/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJPTLFDNLZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=NC(=C2N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

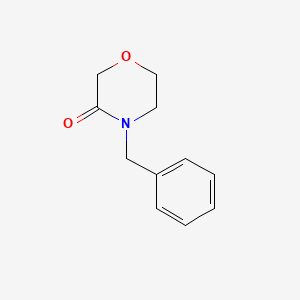

![2-[(3S,3aS,5R)-3,8-Dimethyl-1,2,3,3a,4,5,6,7-octahydroazulen-5-yl]propan-2-ol](/img/structure/B1279997.png)